molecular formula C13H12O3S B2799228 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde CAS No. 838882-69-2

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde

Cat. No.: B2799228
CAS No.: 838882-69-2
M. Wt: 248.3
InChI Key: PYGQNTIOGIZNFR-UHFFFAOYSA-N
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Description

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol It is characterized by the presence of a methoxy group, a thiophen-2-ylmethoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with thiophen-2-ylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the benzaldehyde and thiophene moieties . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The aldehyde group may form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde: Lacks the thiophen-2-ylmethoxy group.

    4-Methoxybenzaldehyde: Lacks both the methoxy and thiophen-2-ylmethoxy groups.

    Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety.

Uniqueness

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and thiophen-2-ylmethoxy groups attached to a benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-Methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12O3S\text{C}_{12}\text{H}_{12}\text{O}_3\text{S}

This structure includes a methoxy group and a thiophene ring, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Viability Assays : In a study assessing the cytotoxicity against HeLa and MCF-7 cell lines, this compound demonstrated IC50 values of approximately 3.204 µM and 3.849 µM, respectively. These values indicate a potent inhibitory effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Morphological changes indicative of apoptosis were observed using Hoechst staining, which showed nuclear condensation and fragmentation at increasing concentrations .
  • Migration Inhibition : A scratch assay revealed that treatment with this compound significantly inhibited the migration of HeLa cells, suggesting its potential as an anti-metastatic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound ranging from 20 to 40 µM against Staphylococcus aureus and other pathogens, indicating its effectiveness in combating bacterial infections .
  • Comparative Efficacy : When compared to conventional antibiotics such as tetracycline, this compound showed comparable or superior activity at non-cytotoxic concentrations .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Mechanism
AnticancerHeLa, MCF-73.204 µM (HeLa), 3.849 µM (MCF-7)Induction of apoptosis
AntimicrobialS. aureus20–40 µMDisruption of bacterial cell function

Properties

IUPAC Name

3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-15-13-7-10(8-14)4-5-12(13)16-9-11-3-2-6-17-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQNTIOGIZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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